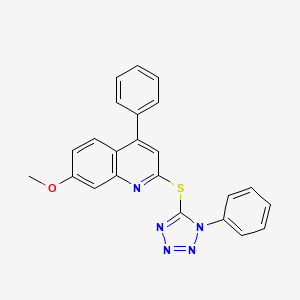

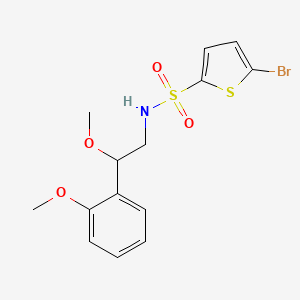

![molecular formula C22H18N4O3 B2923473 4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 885179-46-4](/img/structure/B2923473.png)

4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile” is a derivative of pyrazole . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Applications De Recherche Scientifique

Antimicrobial Agent

This compound has been studied for its antimicrobial properties . It exhibits significant activity against various microbial strains, including E. coli, B. mycoides, and C. albicans. The compound’s effectiveness is attributed to its ability to inhibit microbial growth, with minimal inhibitory concentration (MIC) values indicating potent antimicrobial action .

Antifungal Activity

The pyrazolo[3,4-b]pyridine derivatives, including this compound, have shown promising results as antifungal agents . They can be used to develop treatments against fungal infections, providing an alternative to existing antifungal medications .

Anti-inflammatory Properties

Due to the structural characteristics of the pyrazolo[3,4-b]pyridine scaffold, this compound may possess anti-inflammatory properties . It could potentially be used in the treatment of inflammatory diseases, reducing inflammation and associated symptoms .

Antioxidant Effects

The compound’s ability to act as an antioxidant is another significant application. It can help in neutralizing free radicals and reactive oxygen species (ROS), which are linked to various diseases and cellular damage .

Acetylcholinesterase Inhibition

As an inhibitor of acetylcholinesterase (AchE), this compound has potential applications in the treatment of diseases related to the cholinergic nervous system. It could help in managing conditions like Alzheimer’s disease by preventing the breakdown of acetylcholine .

Antitumor Activity

The pyrazolo[3,4-b]pyridine core is known to exhibit antitumor activities . This compound could be explored for its potential use in cancer therapy, targeting specific pathways involved in tumor growth and proliferation .

Pharmacological Research

In pharmacological research, this compound can be used to study various drug interactions and mechanisms of action . Its diverse biological activities make it a valuable tool for understanding the pharmacodynamics and pharmacokinetics of new drug formulations .

Chemical Synthesis and Drug Design

Lastly, the compound serves as a precursor in the synthesis of other biologically active molecules . Its versatile structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles .

Propriétés

IUPAC Name |

4-(3,4-dimethoxyphenyl)-3-methyl-6-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-13-19-20(14-9-10-17(28-2)18(11-14)29-3)16(12-23)22(27)24-21(19)26(25-13)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJLQBNDEAKNCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=C(C(=O)N2)C#N)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)

![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)

![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)

![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)